molecular formula C28H37N3O4 B11064366 1-[4-(Hexyloxy)phenyl]-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11064366
M. Wt: 479.6 g/mol
InChI Key: SQCDPDDPMAMAKQ-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound belonging to the pyrrolo[3,2-b]pyrrole-1,4-dione family This compound is characterized by its unique structure, which includes a hexyloxyphenyl group and a methoxyanilino-piperidino moiety

Preparation Methods

The synthesis of 1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves several steps. The general synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hexyloxyphenyl Group: This step involves the substitution of a phenyl group with a hexyloxy group using suitable reagents and conditions.

    Attachment of the Methoxyanilino-Piperidino Moiety: This step involves the coupling of the methoxyanilino group with the piperidino moiety, followed by its attachment to the pyrrole core.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

    1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: This compound differs in the substitution pattern on the pyrrole core.

    1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: This compound includes thiophene groups instead of hexyloxyphenyl and methoxyanilino-piperidino moieties.

    1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: This compound has a similar hexyloxyphenyl group but differs in other substituents.

The uniqueness of 1-[4-(HEXYLOXY)PHENYL]-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H37N3O4/c1-3-4-5-6-19-35-25-13-9-23(10-14-25)31-27(32)20-26(28(31)33)30-17-15-22(16-18-30)29-21-7-11-24(34-2)12-8-21/h7-14,22,26,29H,3-6,15-20H2,1-2H3

InChI Key

SQCDPDDPMAMAKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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